![molecular formula C12H13BrN2O2 B8045115 Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with carboxylic acid derivatives.
Ethylation: The ethyl group at the 3-position can be introduced through alkylation reactions using ethylating agents like ethyl iodide or diethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo or ethyl positions using nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN3, NaOCH3, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
科学的研究の応用
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
作用機序
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. the presence of the ethyl group at the 3-position and the bromo group at the 5-position gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it distinct from its analogs.
類似化合物との比較
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-chloro-5-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 5-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
特性
IUPAC Name |
ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-8-11(12(16)17-4-2)14-10-7-5-6-9(13)15(8)10/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEKBDXKRBREKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045033.png)
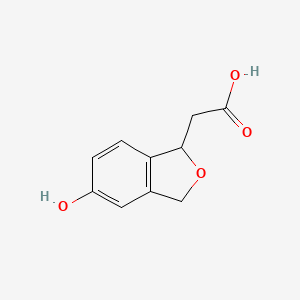
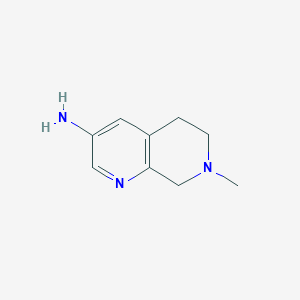
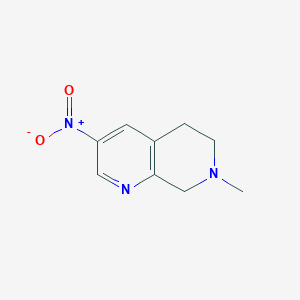
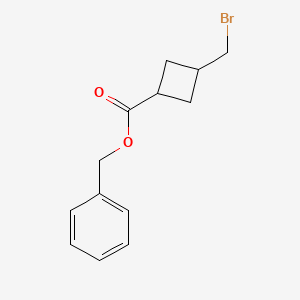
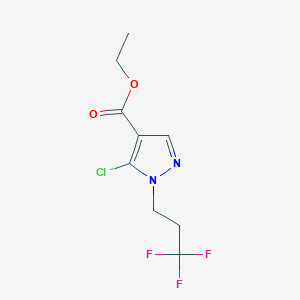
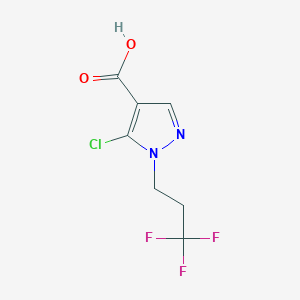

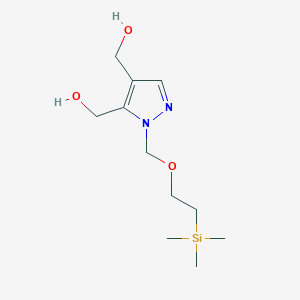
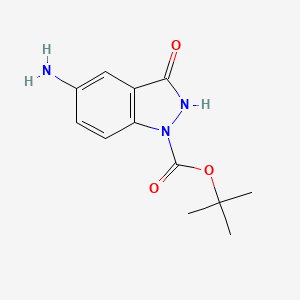
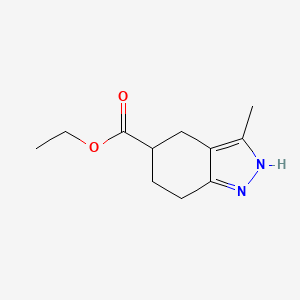
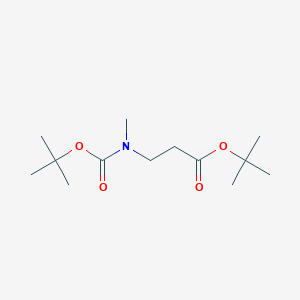

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)
